molecular formula C22H24N4O6S B2796339 N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide CAS No. 1048387-63-8

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide

Cat. No. B2796339
CAS RN: 1048387-63-8
M. Wt: 472.52
InChI Key: XUTDSGTZFHKPRL-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule. It contains a 3,5-dimethoxyphenyl moiety, which is a benzene ring with two methoxy (-OCH3) groups at the 3 and 5 positions . The oxadiazole ring is a heterocyclic compound containing an oxygen atom and two nitrogen atoms . The tosyl group (p-toluenesulfonyl) is a sulfonyl group bonded to a methylbenzene (toluene) ring .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, a compound with a 3,5-dimethoxyphenyl moiety was synthesized through the Ullmann condensation of 2-chlorobenzoic acid and 3,5-dimethoxyaniline . Another compound was prepared by an alternative methodology .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined by methods such as single crystal X-ray diffraction analysis, CHN elemental analysis, Fourier Transformed Infrared (FTIR), 1H nuclear magnetic resonance (NMR), and 13C attached proton test (APT) NMR .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 3,5-DIMETHOXYPHENYLACETIC ACID has a melting point of 102-103 °C, a boiling point of 293.08°C, and a density of 1.2166 .

Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

This compound has been studied for its antimicrobial and anti-proliferative activities. Specifically, derivatives of this compound have shown potential in inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as the pathogenic fungus Candida albicans. Additionally, these compounds have exhibited anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular, epithelioid carcinoma, and breast cancer cell lines (Al-Wahaibi et al., 2021).

Anticancer and Antimycobacterial Agents

The compound and its derivatives have also been evaluated for their potential as anticancer and antimycobacterial agents. Some derivatives have shown significant activity against specific cancer cell lines and mycobacteria (Polkam et al., 2017).

Cholinesterase Inhibition

Derivatives of this compound have been designed as potential inhibitors of acetyl- and butyrylcholinesterase, enzymes relevant in the treatment of dementias and myasthenia gravis. Some of these derivatives have shown moderate dual inhibition, indicating their potential application in neurodegenerative disease treatment (Pflégr et al., 2022).

Antioxidant Activity

Some derivatives of this compound have been identified as potent antioxidants, with activities higher than those of known antioxidants like ascorbic acid. This suggests potential applications in preventing oxidative stress-related diseases (Tumosienė et al., 2019).

Tubulin Inhibition and Antiproliferative Effects

A study revealed that a new class of antiproliferative agents, including 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, act as tubulin inhibitors. These compounds have shown promising activity in leukemia cell lines, indicating their potential as cancer therapeutics (Krasavin et al., 2014).

Safety and Hazards

The safety data sheet for a similar compound, 3,5-Dimethoxybenzyl bromide, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Research on similar compounds has shown promising results in various fields, including the development of novel FGFR1 inhibitors for the treatment of non-small cell lung cancer , and the synthesis of powerful antitumor compounds .

properties

IUPAC Name

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O6S/c1-14-6-8-18(9-7-14)33(28,29)26-10-4-5-19(26)20(27)23-22-25-24-21(32-22)15-11-16(30-2)13-17(12-15)31-3/h6-9,11-13,19H,4-5,10H2,1-3H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTDSGTZFHKPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=NN=C(O3)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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